Cas no 59430-62-5 (2-(4-Aminophenyl)propanoic acid)

2-(4-アミノフェニル)プロパン酸は、芳香族アミンとカルボン酸の両方の官能基を有する有機化合物です。化学式C9H11NO2で表され、医薬品中間体や有機合成の原料として重要な役割を果たします。特に、非ステロイド性抗炎症薬(NSAIDs)の合成前駆体としての応用が注目されています。本化合物は高い反応性と安定性を兼ね備えており、アミノ基の求核性とカルボン酸の求電子性を活かした多段階合成が可能です。結晶性が良好で取り扱いやすく、純度管理が容易である点も特長です。

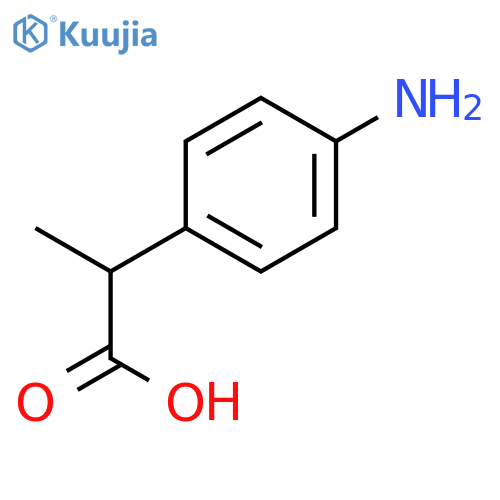

59430-62-5 structure

商品名:2-(4-Aminophenyl)propanoic acid

2-(4-Aminophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-Aminophenyl)propanoic acid

- 2(4-AMINOPHENYL)PROPIONIC ACID

- Benzeneacetic acid,4-amino-a-methyl-

- (+-)-2-(4-Aminophenyl)propionic acid

- 2(1H)-QUINOLINONE,1,4-DIMETHYL

- 2-(4-aminobenzene)propionic acid

- 2-(4-aminophenyl)propanoic-acid

- 2-(p-aminophenyl)propionic acid

- 4-Aminohydratropic acid

- EINECS 261-758-8

- Hydratropic acid,p-amino-,(+-)

- N-Deallylalminoprofen

- Hydratropic acid, p-amino-, (+-)-

- (+-)-2-(p-Aminophenyl)propionic acid

- (+-)-alpha-(p-Aminophenyl)propionic acid

- 2-(4-aminophenyl)propionic acid

- 2-(4-Amino-phenyl)-propionic acid

- BENZENEACETIC ACID, 4-AMINO-alpha-METHYL-, (+-)-

- aminophenylpropanoicacid

- p-Aminophenylpropionsaure

- Bionet2_001139

- 4-aminophenylpropanoic acid

- 2-(4-aminophenyl)propi

- 59430-62-5

- alpha-(p-aminophenyl)propionic acid

- 2-(4-aminophenyl) propanoic acid

- FT-0680678

- EN300-215439

- 2-(4-aminophenyl)propionicacid

- SY229641

- CS-0113072

- AKOS004117888

- A4080

- SB75969

- MFCD00800233

- AC1408

- WOMVICAMAQURRN-UHFFFAOYSA-N

- 8T-0086

- DTXSID40974837

- DL-4-Amino-alpha-Methylphenylacetic Acid

- PB48445

- A869202

- 2-(4-Aminophenyl)propanoicacid

- 2-(4-aminophenyl) propionic acid

- SCHEMBL480331

- AKOS016340120

- NS00055217

- J-505896

- HMS1367D17

- DA-28321

-

- MDL: MFCD00800233

- インチ: 1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12)

- InChIKey: WOMVICAMAQURRN-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C([H])(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])=O

計算された属性

- せいみつぶんしりょう: 165.07900

- どういたいしつりょう: 165.078979

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 63.3

じっけんとくせい

- 密度みつど: 1.210±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 137 ºC

- ふってん: 345°C at 760 mmHg

- フラッシュポイント: 162.4°C

- 屈折率: 1.593

- ようかいど: 微溶性(6.3 g/l)(25ºC)、

- PSA: 63.32000

- LogP: 2.03810

2-(4-Aminophenyl)propanoic acid セキュリティ情報

- 危険レベル:IRRITANT

2-(4-Aminophenyl)propanoic acid 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

2-(4-Aminophenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 8T-0086-10G |

2-(4-aminophenyl)propanoic acid |

59430-62-5 | >95% | 10g |

£704.00 | 2025-02-09 | |

| Key Organics Ltd | 8T-0086-25G |

2-(4-aminophenyl)propanoic acid |

59430-62-5 | >95% | 25g |

£1584.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D696871-5g |

2-(4-Aminophenyl)propanoic Acid |

59430-62-5 | 95% | 5g |

$535 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183712-100mg |

2-(4-Aminophenyl)propanoic acid |

59430-62-5 | 96% | 100mg |

¥494.00 | 2024-05-07 | |

| Enamine | EN300-215439-10.0g |

2-(4-aminophenyl)propanoic acid |

59430-62-5 | 10.0g |

$892.0 | 2023-02-22 | ||

| TRC | A622690-250mg |

2-(4-Aminophenyl)propanoic Acid |

59430-62-5 | 250mg |

$ 92.00 | 2023-04-19 | ||

| Key Organics Ltd | 8T-0086-10MG |

2-(4-aminophenyl)propanoic acid |

59430-62-5 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| TRC | A622690-10g |

2-(4-Aminophenyl)propanoic Acid |

59430-62-5 | 10g |

$ 781.00 | 2023-04-19 | ||

| Aaron | AR00EELX-250mg |

4-aminohydratropic acid |

59430-62-5 | 96% | 250mg |

$95.00 | 2023-12-13 | |

| A2B Chem LLC | AG71017-500mg |

4-aminohydratropic acid |

59430-62-5 | >95% | 500mg |

$228.00 | 2024-04-19 |

2-(4-Aminophenyl)propanoic acid 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

59430-62-5 (2-(4-Aminophenyl)propanoic acid) 関連製品

- 39552-81-3(Methyl 2-(4-aminophenyl)acetate)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量